molecular formula C10H11BrFNO2 B8156481 3-Bromo-2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide

3-Bromo-2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No.: B8156481
M. Wt: 276.10 g/mol
InChI Key: ORGZNFBNKAYMRZ-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a bromine and fluorine atom attached to a benzene ring, along with a hydroxyethyl and methyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide typically involves multi-step organic reactions. One possible synthetic route could be:

    Bromination: Starting with a fluorobenzene derivative, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom at the desired position.

    Amidation: The bromofluorobenzene can then undergo an amidation reaction with N-methyl-2-hydroxyethylamine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide structure.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carbonyl group or reduced to an alkyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Various substituted benzamides.

    Oxidation: Ketones or aldehydes.

    Reduction: Alkyl derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: As a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, and the compound might exert its effects by binding to active sites or allosteric sites on these proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-fluorobenzamide: Lacks the hydroxyethyl and methyl groups.

    2-Fluoro-N-(2-hydroxyethyl)-N-methylbenzamide: Lacks the bromine atom.

    3-Bromo-N-(2-hydroxyethyl)-N-methylbenzamide: Lacks the fluorine atom.

Uniqueness

3-Bromo-2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The hydroxyethyl group adds further functionality, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-13(5-6-14)10(15)7-3-2-4-8(11)9(7)12/h2-4,14H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGZNFBNKAYMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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